molecular formula C17H17N5O B7433948 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide

Cat. No. B7433948
M. Wt: 307.35 g/mol
InChI Key: SMUDHUBVRQUTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide, also known as TAK-659, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule kinase inhibitor that has shown promising results in various preclinical studies.

Mechanism of Action

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide works by inhibiting the activity of various kinases involved in the signaling pathways of immune cells. It specifically targets BTK, which is essential for the survival and proliferation of B cells. By inhibiting BTK, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide can block B cell activation and proliferation, leading to a reduction in autoimmune responses. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide also inhibits FLT3, which is involved in the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia.
Biochemical and Physiological Effects:
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders. It has also been shown to inhibit the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for clinical use.

Advantages and Limitations for Lab Experiments

The advantages of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. However, the limitations of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its high cost, limited availability, and potential off-target effects.

Future Directions

There are several future directions for the research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide. One direction is to explore its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its combination therapy with other drugs to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to understand the long-term safety and efficacy of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in clinical trials.
Conclusion:
In conclusion, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide are needed to fully understand its therapeutic potential and clinical application.

Synthesis Methods

The synthesis of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide involves a multi-step process that starts with the reaction of 3-bromo-4-picoline with 4-aminobenzonitrile to form 4-(3-bromo-4-pyridinylamino)benzonitrile. This intermediate is then reacted with 2-azidoethylamine to form 4-(3-(2-azidoethylamino)-4-pyridinylamino)benzonitrile. Finally, the product is treated with 4-(2-(1H-1,2,3-triazol-4-yl)ethyl)aniline to form the desired compound, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide.

Scientific Research Applications

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit multiple kinases, including BTK, FLT3, and ITK, which are involved in the pathogenesis of these diseases. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(5-1-3-14-4-2-10-18-13-14)21-15-6-8-16(9-7-15)22-19-11-12-20-22/h2,4,6-13H,1,3,5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUDHUBVRQUTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide

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